Methyl 2-amino-4-bromobenzoate
Overview
Description
Methyl 2-amino-4-bromobenzoate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular and Optical Properties
- Vibrational Study and Molecular Properties : Methyl 2-amino-4-bromobenzoate (M2A4B) has been investigated using density functional theory. This research includes vibrational wavenumber calculations, interpretation of Infrared and Raman spectra, and analysis of molecular dynamics. Significant insights into the electronic properties and non-linear optical activity of M2A4B are provided through this study (Saxena, Agrawal, & Gupta, 2015).
Crystal Growth and Characterization
- Unidirectional Crystal Growth : M2A4B has been used in the unidirectional growth of non-linear optical single crystals. This research highlights the crystal system, lattice parameters, UV–vis transmission, photoluminescence, and mechanical behavior of M2A4B crystals (Parthasarathy & Gopalakrishnan, 2013).
- NLO Applications and Crystal Properties : A study on the growth and characterization of M2A4B crystal for non-linear optical applications. This includes analyses of the optical energy band gap, refractive indices, and thermal stability (Parthasarathy & Gopalakrishnan, 2012).
Molecular Structure and Analysis
- Molecular Structure and Vibrational Spectra Analysis : Research focusing on the molecular structure, vibrational spectra, and hyperpolarizability of 2-amino-5-bromobenzoic acid methyl ester, an organic crystal related to M2A4B. It includes a detailed analysis of molecular structures and hydrogen bond formations (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).
Synthesis and Antitumor Activity
- Synthesis of Anticancer Intermediates : M2A4B acts as a key intermediate in the synthesis of certain anticancer drugs, particularly those inhibiting thymidylate synthase. This research demonstrates the steps involved in creating these intermediates and their structural analysis (Cao, 2004).
- Antitumor Properties of Derivatives : Studies have been conducted on the synthesis of 2-aminothiazole derivatives containing M2A4B, exploring their antitumor activities against various cancer cell lines. This research provides insights into the structure-activity relationship of these compounds (Li et al., 2016).
Safety and Hazards
“Methyl 2-amino-4-bromobenzoate” may cause skin and eye irritation . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to use personal protective equipment when handling it . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Methyl 2-amino-4-bromobenzoate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound is almost planar and is isostructural with methyl 4-iodobenzoate . .
Biochemical Pathways
It’s known that the compound can be used in proteomics research , which suggests it may have some influence on protein-related pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 4° C . Also, it’s important to avoid generating dust and to use dry clean up procedures when handling the compound
Properties
IUPAC Name |
methyl 2-amino-4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSODGJNFCCKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591412 | |
Record name | Methyl 2-amino-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-83-2 | |
Record name | Methyl 2-amino-4-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135484-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Amino-4-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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